molecular formula C24H25N5O2S2 B2585725 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-79-3

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2585725
CAS No.: 847402-79-3
M. Wt: 479.62
InChI Key: OOXGOFVBJCZJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds containing piperidinyl moieties and structurally similar to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies demonstrate that these compounds possess moderate to significant activities against various strains of bacteria and fungi, highlighting their potential as therapeutic agents in treating infectious diseases (Suresh et al., 2016), (Patel et al., 2011).

Antitumor Evaluation

Benzothiazole derivatives, including those with piperidine substitutions, have been investigated for their antitumor properties. These compounds show promising cytotoxic activities against various tumor cell lines, suggesting their potential in cancer therapy (Al-Omran et al., 2014).

Molecular Docking and QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. These studies help in predicting the activity of new compounds and guide the design of more potent derivatives for therapeutic applications (Al-Masoudi et al., 2011).

Synthesis and Characterization

Research has focused on the synthesis and characterization of new derivatives containing the piperidinyl moiety. These studies provide valuable insights into the chemical properties and potential biological activities of these compounds, laying the groundwork for further pharmacological evaluations (Sarhan et al., 2008).

Protective Effects Against Oxidative Stress

Certain derivatives have been evaluated for their protective effects against ethanol-induced oxidative stress in mouse models. These findings suggest the potential use of these compounds in preventing or treating conditions associated with oxidative stress (Aktay et al., 2005).

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-17-9-3-4-10-18(17)29-21(15-28-19-11-5-6-12-20(19)33-24(28)31)25-26-23(29)32-16-22(30)27-13-7-2-8-14-27/h3-6,9-12H,2,7-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXGOFVBJCZJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.